5'-Fluoro-2'-iodoacetophenone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

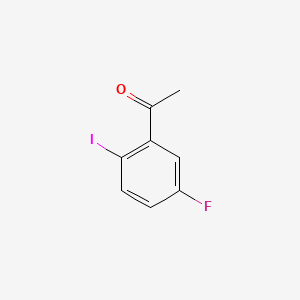

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-fluoro-2-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLSRIONJVBZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652294 | |

| Record name | 1-(5-Fluoro-2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914225-70-0 | |

| Record name | 1-(5-Fluoro-2-iodophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914225-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Fluoro-2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-fluoro-2-iodophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Chemical Synthesis

The strategic placement of three distinct functional groups on the aromatic ring of 5'-fluoro-2'-iodoacetophenone underpins its significance in synthetic organic chemistry. The presence of a fluorine atom can modify the electronic properties and reactivity of the molecule. smolecule.com The iodine atom, being a good leaving group, facilitates various substitution and cross-coupling reactions, allowing for the introduction of new molecular fragments. smolecule.com Furthermore, the ketone group is amenable to a wide range of chemical transformations, including reduction to an alcohol or participation in condensation reactions to form new carbon-carbon bonds. smolecule.com

A common synthesis route to produce this compound starts from 2-amino-5-fluorobenzoic acid. chemicalbook.com This is converted to 5-fluoro-2-iodobenzoic acid, which then undergoes further reactions involving diethyl malonate and subsequent transformations to yield the final product. chemicalbook.com

Role As a Pharmaceutical Intermediate Precursor

Established Synthetic Routes

Two primary established synthetic routes for this compound have been documented, starting from readily available chemical precursors.

Synthesis from 2-Amino-5-fluorobenzoic Acid

A significant synthetic pathway to this compound begins with 2-Amino-5-fluorobenzoic acid. fluoromart.comchemicalbook.com This multi-step process first involves the conversion of the starting material into 5-fluoro-2-iodobenzoic acid. chemicalbook.com The synthesis proceeds by dissolving 2-Amino-5-fluorobenzoic acid in a sulfuric acid solution at a controlled temperature range of 0-10 °C. chemicalbook.com A solution of sodium nitrite (B80452) is then added dropwise with continuous stirring until the solid is no longer present, which is monitored by thin-layer chromatography (TLC) to confirm the completion of the reaction. chemicalbook.com Following this, urea (B33335) is added, and the mixture is cooled to 0°C. chemicalbook.com

The subsequent step involves the addition of a cold potassium iodide (KI) solution, with the temperature gradually increasing to room temperature while stirring is maintained. chemicalbook.com The resulting brown solid is filtered and then dissolved in ethyl acetate (B1210297). This solution undergoes a series of washes with hydrochloric acid, sodium bisulfate, and saturated salt water before being dried. chemicalbook.com Further purification yields 5-fluoro-2-iodobenzoic acid. chemicalbook.com

In the second stage, the 5-fluoro-2-iodobenzoic acid is dissolved in dimethyl sulfoxide (B87167) (DMSO) and heated to 60°C with stirring to obtain a clear liquid. chemicalbook.com After the solvent is removed by steam drying, toluene (B28343) is used for washing, followed by another steam drying step. chemicalbook.com Ethyl acetate is then added along with diethyl malonate. chemicalbook.com The process continues with the addition of magnesium chloride at room temperature for 30 minutes, followed by the dropwise addition of triethylamine, with stirring continued for another 30 minutes. chemicalbook.com The solution is then cooled to 5-10°C, and an acyl chloride is added, with the reaction proceeding at room temperature for 2 hours. chemicalbook.com Finally, 2N HCl is added to the cooled solution. chemicalbook.com After a series of washing and purification steps, including silica (B1680970) gel column chromatography, 1-(5-Fluoro-2-iodophenyl)ethanone is obtained. chemicalbook.com

Synthesis from 2'-Amino-2-chloro-5'-fluoroacetophenone (B8789149)

Another established method involves the synthesis of 2'-amino-5'-fluoro-2-iodoacetophenone from 2'-Amino-2-chloro-5'-fluoroacetophenone. prepchem.com In this procedure, 2'-Amino-2-chloro-5'-fluoroacetophenone is dissolved in acetonitrile (B52724) (CH3CN), and sodium iodide (NaI) is added to the solution. prepchem.com The mixture is stirred at room temperature for approximately 45 minutes and then concentrated under reduced pressure. prepchem.com

The resulting residue is redissolved in ethyl acetate and subjected to a washing sequence with aqueous sodium thiosulfate (B1220275) (Na2S2O3) and brine. prepchem.com After drying and concentration, 2'-amino-5'-fluoro-2-iodoacetophenone is obtained as yellow crystals with a reported yield of 85.9%. prepchem.com

Advanced Synthetic Considerations

The efficiency and outcome of the synthesis of this compound can be significantly influenced by advanced considerations such as the optimization of reaction conditions and careful selection of reagents.

Optimization of Reaction Conditions

The optimization of reaction conditions is a critical aspect of synthesizing complex molecules like this compound. This can involve adjusting parameters such as solvent, temperature, and reaction time to improve yield and purity. For instance, in related synthetic transformations, researchers have systematically varied these factors to find the optimal settings. researchgate.net While specific optimization data for the direct synthesis of this compound is not detailed in the provided search results, the general principles of reaction optimization are highly applicable. This can include controlling temperature and timing, which are crucial for the successful synthesis of this compound. iodobenzene.ltd

Reagent Selection and Control

The choice and control of reagents are paramount in the synthesis of halogenated aromatic compounds. iodobenzene.ltd The selection of the appropriate halogenating agent is a key decision that can dictate the success of the synthesis. iodobenzene.ltd In the synthesis from 2-Amino-5-fluorobenzoic acid, the use of sodium nitrite and potassium iodide are crucial for the diazotization and subsequent iodination steps. chemicalbook.com Similarly, in the synthesis from 2'-Amino-2-chloro-5'-fluoroacetophenone, sodium iodide serves as the iodine source for the halogen exchange reaction. prepchem.com The purity and reactivity of these reagents, as well as the stoichiometry, must be carefully controlled to ensure the desired product is formed with minimal side products.

Chemical Reactivity and Transformation of 5 Fluoro 2 Iodoacetophenone

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The benzene (B151609) ring of 5'-Fluoro-2'-iodoacetophenone is substituted with an acetyl group, a fluorine atom, and an iodine atom. The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution, while both fluorine and iodine are deactivating, ortho-, para-directing halogens. The combined electronic effects of these substituents influence the regioselectivity and rate of substitution reactions on the aromatic ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For this compound, the acetyl group (-COCH₃) is a meta-director and strongly deactivating due to its electron-withdrawing nature. The fluorine and iodine atoms are also deactivating but direct incoming electrophiles to the ortho and para positions.

Given the positions of the existing substituents (acetyl at C1, iodine at C2, and fluorine at C5), the potential sites for electrophilic attack are C3, C4, and C6. The directing effects of the substituents can be summarized as follows:

Acetyl group (at C1): Directs meta to C3 and C5 (C5 is already substituted).

Iodine atom (at C2): Directs ortho to C3 and para to C6.

Fluorine atom (at C5): Directs ortho to C4 and C6.

The positions at C3, C4, and C6 are all activated by at least one of the halogen substituents, while C3 is also the meta position relative to the acetyl group. The outcome of an electrophilic substitution reaction would therefore depend on the specific reaction conditions and the nature of the electrophile, with a complex mixture of products being possible.

Nucleophilic Substitution Reactions Involving Iodine

The iodine atom attached to the aromatic ring is a key site for reactivity, acting as a leaving group in nucleophilic substitution reactions. smolecule.comsmolecule.com This allows for the introduction of various functional groups onto the phenyl ring. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in various transformations, including classical nucleophilic aromatic substitution (SNAr) and, more commonly, transition-metal-catalyzed cross-coupling reactions.

A common example of this reactivity is the Finkelstein reaction, where one halogen is exchanged for another. For instance, in a related compound, the synthesis of 2'-amino-5'-fluoro-2-iodoacetophenone was achieved by treating 2'-amino-2-chloro-5'-fluoroacetophenone (B8789149) with sodium iodide (NaI) in acetonitrile (B52724), resulting in an 85.9% yield of the iodinated product. prepchem.com This demonstrates the facility with which a halogen can be substituted on this ring system. prepchem.com

| Reactant | Reagent | Solvent | Product | Yield |

| 2'-amino-2-chloro-5'-fluoroacetophenone | Sodium Iodide (NaI) | Acetonitrile (CH₃CN) | 2'-amino-5'-fluoro-2-iodoacetophenone | 85.9% prepchem.com |

Carbonyl Group Reactivity

The acetophenone (B1666503) moiety contains a carbonyl group that readily undergoes reactions typical of ketones, such as reduction to an alcohol or participation in condensation reactions to form new carbon-carbon bonds. smolecule.comsmolecule.com

Reduction Reactions of the Acetophenone Moiety

The ketone functionality of this compound can be reduced to a secondary alcohol. This transformation is typically accomplished using common reducing agents. smolecule.com The choice of reagent allows for selectivity; for example, strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder ones like sodium borohydride (B1222165) (NaBH₄) can be employed, often in alcoholic or ethereal solvents. smolecule.com This reaction converts the acetophenone into a 1-(5-fluoro-2-iodophenyl)ethanol derivative, a valuable chiral building block for further synthesis.

Table 2: Typical Reagents for Ketone Reduction

| Reagent Class | Specific Reagent Example |

|---|

Condensation Reactions for Carbon-Carbon Bond Formation

The carbonyl group's α-protons are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various condensation reactions. smolecule.com These reactions are fundamental for building more complex molecular skeletons.

One notable example is the intramolecular aldol (B89426) condensation. In a synthesis of quinolones, an ortho-acetyl aryl halide (structurally similar to this compound) undergoes a copper-catalyzed amide coupling, which is then followed by an intramolecular aldol condensation to form a tricyclic ring system. scholaris.ca Another pathway involves the condensation of acetophenones with other reagents, such as 2-aminopyridines, to generate heterocyclic structures like imidazo[1,2-a]pyridines. acs.org The ketone can also react with hydroxylamine (B1172632) to form an oxime, a common derivative used in organic synthesis. acs.org

Cross-Coupling Methodologies

The presence of the iodine atom makes this compound an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. smolecule.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr The C-I bond is highly reactive towards oxidative addition to low-valent transition metal complexes, such as those of palladium. oup.com

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a biaryl compound. smolecule.com

Sonogashira Coupling: Reaction with a terminal alkyne to produce an alkynylated acetophenone. eie.gr

Heck Coupling: Reaction with an alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form an N-aryl derivative.

For example, 1-(5-Fluoro-2-iodophenyl)ethanone is a reactant used in the preparation of PF-06463922, a potent macrocyclic ALK inhibitor, a synthesis that likely involves such coupling strategies. chemicalbook.com Research on similar iodoacetophenone derivatives demonstrates that palladium catalysts are typically employed for these transformations. smolecule.comoup.com

Table 3: Common Cross-Coupling Reactions and Partners

| Reaction Name | Coupling Partner | Metal Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester smolecule.com | Palladium smolecule.com | C-C (Aryl-Aryl) |

| Sonogashira | Terminal alkyne eie.gr | Palladium/Copper eie.gr | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Amine/Amide | Palladium | C-N |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed to facilitate cross-coupling reactions involving this compound. smolecule.com The carbon-iodine bond is particularly susceptible to oxidative addition to a palladium(0) center, initiating the catalytic cycle. This reactivity allows for the introduction of a wide range of organic groups at the 2'-position.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.org This reaction is a powerful tool in organic synthesis due to the stability, low toxicity, and ease of handling of organosilanes. organic-chemistry.orgoup.com The activation of the organosilane is crucial and is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates a more reactive pentacoordinate silicate (B1173343) species. organic-chemistry.orgoup.com

In the context of this compound, the Hiyama coupling enables the introduction of various aryl, alkenyl, or alkyl groups at the 2'-position. The general reaction scheme involves the reaction of this compound with an organosilane in the presence of a palladium catalyst and a fluoride activator.

A plausible mechanism for the Hiyama coupling of this compound involves the following steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The activated organosilane (pentacoordinate silicate) transfers its organic group to the palladium(II) center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium(II) center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. wikipedia.org

The reaction conditions, including the choice of palladium catalyst, ligand, solvent, and fluoride source, can significantly influence the efficiency and outcome of the coupling. For instance, the use of copper(I) salts as co-catalysts has been shown to enhance the rate and yield of Hiyama couplings in some cases. rsc.org

| Organosilane Partner | Palladium Catalyst | Fluoride Activator | Typical Product |

|---|---|---|---|

| Aryl(trialkoxy)silane | Pd(PPh₃)₄ | TBAF | 5'-Fluoro-2'-arylacetophenone |

| Alkenyl(trifluoro)silane | Pd(OAc)₂/dppf | KF | 5'-Fluoro-2'-alkenylacetophenone |

| Alkyl(trifluoro)silane | PdCl₂(dppf) | TASF | 5'-Fluoro-2'-alkylacetophenone |

Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-type)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, provide an alternative and often complementary approach to palladium-catalyzed methods for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The classic Ullmann condensation involves the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.orgresearchgate.net More broadly, Ullmann-type reactions encompass the coupling of aryl halides with a variety of nucleophiles, including amines, phenols, and thiols. organic-chemistry.org

In the case of this compound, the iodine atom is susceptible to coupling with various nucleophiles in the presence of a copper catalyst. These reactions often require elevated temperatures, and the use of ligands can facilitate the reaction by stabilizing the copper species and increasing its reactivity. umass.edu

For example, the N-arylation of pyrazoles with iodoacetophenones has been achieved using copper(I)-catalyzed, ligand-free Ullmann-type coupling, yielding the desired products in near-quantitative yields. acs.org This highlights the utility of this method for constructing carbon-nitrogen bonds.

The mechanism of the Ullmann reaction is complex and not as universally agreed upon as palladium-catalyzed cycles. However, it is generally believed to involve the formation of an organocopper intermediate. organic-chemistry.org One proposed pathway involves the oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the nucleophile and subsequent reductive elimination.

| Nucleophile | Copper Catalyst | Ligand (if any) | Typical Product |

|---|---|---|---|

| Amine (e.g., Pyrazole) | CuI | None (ligand-free) | 1-(5-Fluoro-2-(1H-pyrazol-1-yl)phenyl)ethanone |

| Phenol | Cu₂O | Phenanthroline | 1-(5-Fluoro-2-phenoxyphenyl)ethanone |

| Thiol | CuTC | None | 1-(5-Fluoro-2-(phenylthio)phenyl)ethanone |

Photoredox Catalysis and Radical Chemistry

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. core.ac.ukiu.edu This approach offers an alternative to traditional transition-metal-catalyzed reactions and can often tolerate a wider range of functional groups.

Aryl Halide Functionalization via Photoredox-Catalyzed Carbonylation

Photoredox-catalyzed carbonylation allows for the introduction of a carbonyl group into an organic molecule. In the context of aryl halides like this compound, this process typically involves the generation of an aryl radical, which can then be trapped by carbon monoxide. core.ac.uk

The general mechanism for the photoredox-catalyzed carbonylation of an aryl halide proceeds as follows:

Excitation of the Photocatalyst: A photocatalyst, upon absorption of visible light, is excited to a higher energy state.

Single-Electron Transfer (SET): The excited photocatalyst can then engage in a single-electron transfer with the aryl halide. In a reductive quenching cycle, the photocatalyst is oxidized, and the aryl halide is reduced, leading to the formation of an aryl radical upon fragmentation.

Carbon Monoxide Trapping: The generated aryl radical reacts with carbon monoxide to form an acyl radical.

Further Reaction and Product Formation: The acyl radical can then be trapped by a nucleophile (e.g., an alcohol or amine) to afford the final carbonylated product, such as an ester or amide. core.ac.uk

The application of this methodology to this compound would allow for the synthesis of various carbonyl-containing derivatives, further expanding its synthetic utility. The choice of photocatalyst, solvent, and nucleophile are critical parameters that would need to be optimized for a successful transformation.

| Nucleophile | Photocatalyst | Light Source | Potential Product |

|---|---|---|---|

| Methanol | Ir(ppy)₃ | Blue LED | Methyl 4-acetyl-2-fluorobenzoate |

| Dimethylamine | Ru(bpy)₃Cl₂ | White LED | 4-Acetyl-2-fluoro-N,N-dimethylbenzamide |

Applications in Advanced Organic Synthesis and Materials Science

Development of Novel Organic Molecules with Tailored Functionalities

The unique combination of functional groups in 5'-Fluoro-2'-iodoacetophenone allows for the systematic development of novel organic molecules with highly specific, tailored functionalities. smolecule.com Each functional group offers a distinct reaction site:

The iodine atom is an excellent leaving group, making it ideal for participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. smolecule.comorgsyn.org This enables the straightforward formation of new carbon-carbon bonds, allowing for the attachment of a wide array of molecular fragments. smolecule.com

The ketone group can undergo a range of transformations, including condensation reactions to build new carbon-carbon bonds, or reduction to form alcohols and other derivatives. smolecule.com

The fluorine atom modifies the electronic nature of the aromatic ring and can influence the physicochemical properties, such as lipophilicity and metabolic stability, of the final molecule. nih.govsmolecule.com

This trifunctional handle provides chemists with a powerful tool to construct diverse molecules for targeted applications, particularly in the development of new pharmaceutical agents. smolecule.com

Utilization in Complex Molecular Architecture Construction

A significant application of this compound is its role as a critical intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. hsppharma.comiodobenzene.ltd It is a documented reactant in the multi-step synthesis of Lorlatinib (PF-06463922), a potent, macrocyclic anti-cancer drug. hsppharma.comchemicalbook.com

Lorlatinib is a next-generation small-molecule inhibitor of the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases. chemicalbook.com The synthesis of this complex macrocycle relies on key intermediates, and this compound serves as a foundational piece for constructing a significant portion of the intricate final structure. hsppharma.comchemicalbook.com This use underscores the compound's importance in building high-value, biologically active molecules that would be difficult to access otherwise.

Application in Materials Science

Beyond pharmaceuticals, the distinct halogenated structure of this compound makes it a valuable component in the field of materials science. smolecule.com Its reactivity and the properties it imparts to larger structures are leveraged in the creation of specialized materials.

The compound is noted for its use as a precursor in the synthesis of specialized polymers. smolecule.com The reactive sites on the molecule can be used to incorporate it as a monomer into polymer chains, with the fluorine atom potentially enhancing the thermal stability, chemical resistance, or other specific properties of the resulting material.

This compound also finds application in the synthesis of dyes. smolecule.com The aromatic core and reactive handles allow it to serve as a building block for chromophore structures, where the fluorine and iodine atoms can be used to tune the electronic properties and, consequently, the color and performance of the dye.

Precursor for Specialized Polymers

Methodological Substrate in Organic Reaction Development

The iodoacetophenone framework is a valuable substrate for the development and optimization of new synthetic reactions. orgsyn.orgscholaris.ca The presence of both an ortho-iodo group and a ketone functionality allows for the exploration of cascade reactions, where multiple transformations occur in a single pot. For instance, related iodoacetophenones are used in copper-catalyzed reactions with lactams to synthesize complex tricyclic quinolone systems. scholaris.ca Similarly, the scaffold is employed in the development of new routes to synthesize imidazo[1,2-a]pyridines and other heterocyclic structures. acs.org These studies, which rely on the predictable reactivity of the iodo and ketone groups in cross-coupling and condensation sequences, help expand the toolkit of synthetic organic chemistry. scholaris.caacs.org Therefore, this compound serves not only as a building block for target molecules but also as a model substrate for advancing synthetic methodology.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₈H₆FIO | smolecule.comchemicalbook.com |

| Molecular Weight | 264.04 g/mol | smolecule.comchemicalbook.com |

| Appearance | Brown liquid or colorless to off-white/pale yellow solid | hsppharma.comiodobenzene.ltd |

| Solubility | Slightly soluble in water | smolecule.comchemicalbook.com |

| Sensitivity | Light sensitive | hsppharma.comchemicalbook.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | 1-(5-Fluoro-2-iodophenyl)ethanone, 2'-Iodo-5'-fluoroacetophenone |

| Lorlatinib | PF-06463922, ((10R)−7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H−8,4-(metheno)pyrazolo[4,3−h] chemicalbook.comfluoromart.com-benzoxadiazacyclotetradecine-3-carbonitrile) |

| 2'-iodoacetophenone | 1-(2-iodophenyl)ethanone |

| bromoacetophenone | 2-Bromo-1-phenylethanone |

| 4-iodoacetophenone | 1-(4-iodophenyl)ethanone |

| 5-fluoro-2-oxindole | |

| Copper(I) iodide | Cuprous iodide |

| Triphenylarsine | |

| 2-(tributylstannyl)thiophene |

Precursor for Fused Nitrogen-Containing Heterocycles

This compound serves as a valuable starting material in the synthesis of various fused nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science. The presence of the ortho-iodo and acetyl groups allows for versatile cyclization strategies, often involving transition metal-catalyzed reactions.

One prominent application is in the synthesis of quinolones. Research has demonstrated a one-pot copper-catalyzed process for producing quinolones from ortho-acetyl aryl halides like this compound. scholaris.ca This method involves a copper-catalyzed amide coupling followed by an aldol (B89426) condensation, yielding quinolones in modest to good yields. scholaris.ca The reaction is particularly effective with lactam partners, leading to the formation of tricyclic ring systems. scholaris.ca This approach provides a rapid route to access the core structure of fluoroquinolones. scholaris.ca

The general scheme for this transformation involves the reaction of the ortho-iodoacetophenone with an amide in the presence of a copper catalyst and a base. The initial N-arylation is followed by an intramolecular condensation to form the fused heterocyclic ring.

Another important class of fused nitrogen heterocycles synthesized from similar precursors are imidazo[1,2-a]pyridines. These are typically formed through the condensation of 2-aminopyridines with α-halocarbonyl compounds. acs.org While direct use of this compound in this specific synthesis is not detailed, the related iodoacetophenones are key intermediates. acs.org For instance, iodoacetophenone can be generated in situ from acetophenones for subsequent reaction. acs.org

The reactivity of the iodine and ketone functionalities in this compound makes it a versatile precursor for various cyclization reactions to produce a range of fused nitrogenous heterocycles. smolecule.comescholarship.org These reactions are fundamental in constructing complex molecules with potential biological activities. unisa.ac.zaresearchgate.net

Below is a data table summarizing a representative synthesis of a fused nitrogen heterocycle using an ortho-acetyl aryl halide.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield | Ref |

| ortho-acetyl aryl halide | Amide/Lactam | Copper(I) iodide (CuI) | Potassium phosphate (B84403) (K3PO4) | Quinolone/Tricyclic system | Modest to Good | scholaris.ca |

Role in Medicinal Chemistry and Pharmaceutical Research

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis.homesunshinepharma.combenchchem.comchemvisailabs.comfluoromart.com

5'-Fluoro-2'-iodoacetophenone serves as a crucial starting material or intermediate in the multi-step synthesis of various APIs. smolecule.comhomesunshinepharma.com Its ketone functional group and the two different halogen substituents provide multiple reaction sites for chemists to build upon. The iodine atom, in particular, can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse molecular fragments. smolecule.com

A prominent application of this compound is its role as a key intermediate in the synthesis of the anticancer drug Lorlatinib. homesunshinepharma.comnovasolbio.comtradeindia.com Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used to treat specific types of non-small cell lung cancer. chemicalbook.com The synthesis of Lorlatinib and other related ROS1/ALK inhibitors often involves the use of 1-(5-fluoro-2-iodophenyl)ethanone, another name for this compound, to construct the core structure of these macrocyclic therapeutic agents. homesunshinepharma.comchemicalbook.com

| API | Therapeutic Class | Role of this compound |

| Lorlatinib | Anticancer (ALK/ROS1 Inhibitor) | Key intermediate in synthesis. homesunshinepharma.comnovasolbio.comchemicalbook.com |

| PF-06463922 | Anticancer (ALK Inhibitor) | Reactant in preparation. homesunshinepharma.comchemicalbook.com |

Exploration of Derivatives for Biological Activity.benchchem.com

Beyond its established role in the synthesis of specific drugs, researchers are actively investigating derivatives of this compound for their own potential biological activities. smolecule.com The core structure is seen as a promising scaffold that can be modified to create new chemical entities with therapeutic potential.

There is growing interest in the anti-inflammatory potential of compounds derived from halogenated acetophenones. smolecule.com Research into related structures suggests that the introduction of fluorine and iodine can influence a molecule's ability to modulate inflammatory pathways. mdpi.comnih.gov While direct studies on the anti-inflammatory properties of this compound itself are not extensively published, the investigation of its derivatives for such activities is an active area of research. smolecule.com For instance, studies on the related compound 5-fluoro-2-oxindole have shown it to possess anti-inflammatory effects. mdpi.comnih.gov

The proven utility of this compound in the synthesis of successful anticancer drugs has spurred further research into the anticancer potential of its broader family of derivatives. smolecule.com Scientists are exploring how modifications to the core structure might lead to new compounds with improved efficacy, selectivity, or the ability to overcome drug resistance. chemicalbook.com

Investigation of Anti-inflammatory Properties

Interactions with Biological Targets (Mechanistic Research Focus).benchchem.com

Understanding how this compound and its derivatives interact with biological targets at a molecular level is a key focus of mechanistic research. smolecule.com The presence of the iodine atom is particularly significant in this context. Iodine can participate in halogen bonding, a type of non-covalent interaction that can play a crucial role in how a molecule binds to a protein or other biological target. acs.org

Preliminary studies and molecular docking simulations on similar iodo-substituted compounds suggest potential interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways. smolecule.com The unique electronic properties conferred by the fluorine and iodine atoms can influence the binding affinity and specificity of these molecules. smolecule.comsmolecule.com While a definitive mechanism of action for this compound itself is not established, as it is primarily an intermediate, research into its derivatives continues to shed light on how this chemical scaffold can be optimized for specific biological interactions. smolecule.com

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Analysis Techniques

A range of sophisticated spectroscopic methods are employed to characterize 5'-Fluoro-2'-iodoacetophenone. These techniques provide a detailed fingerprint of the molecule, revealing information about its atomic composition, connectivity, and the chemical environment of its constituent atoms. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. rsc.orgwhiterose.ac.uk

The physical and chemical properties of this compound are summarized in the table below. chemicalbook.comhsppharma.com

| Property | Value |

| Molecular Formula | C₈H₆FIO |

| Molecular Weight | 264.04 g/mol |

| Appearance | Brown liquid |

| Boiling Point | 269.5±25.0 °C (Predicted) |

| Density | 1.793 g/cm³ |

| Water Solubility | Slightly soluble |

| Sensitivity | Light Sensitive |

This table is interactive. Users can sort and filter the data.

Spectroscopic techniques are indispensable for both the initial structure confirmation and for monitoring the progress of reactions involving this compound. scholaris.ca As a key intermediate in the synthesis of complex pharmaceutical compounds, such as the potent ALK inhibitor PF-06463922, verifying its structure and purity is critical. hsppharma.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for structure elucidation. The ¹H NMR spectrum would show distinct signals for the methyl protons and the aromatic protons, with their chemical shifts and coupling patterns providing definitive evidence for the substitution pattern on the phenyl ring. ¹⁹F NMR would show a signal confirming the presence and environment of the fluorine atom. In reaction monitoring, the disappearance of signals corresponding to this compound and the appearance of new signals for the product can be tracked over time to determine reaction completion. rsc.orgdur.ac.ukdoi.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, confirming the elemental composition C₈H₆FIO. rsc.org The fragmentation pattern observed in the mass spectrum provides further structural information. During a reaction, MS can be used to detect the presence of starting materials, intermediates, and final products in the reaction mixture. dur.ac.uk

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound would include a strong band for the carbonyl (C=O) group of the ketone and bands corresponding to the C-F and C-I bonds, as well as aromatic C-H and C=C stretching vibrations.

The expected spectroscopic data for the compound is summarized below.

| Technique | Expected Data | Purpose |

| ¹H NMR | Signals for methyl and aromatic protons with specific chemical shifts and splitting patterns. | Confirms proton framework and substitution pattern. |

| ¹³C NMR | Signals for methyl, carbonyl, and aromatic carbons. | Confirms carbon skeleton. |

| ¹⁹F NMR | A signal indicating the fluorine atom's chemical environment. | Confirms the presence and environment of fluorine. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₈H₆FIO. | Confirms molecular formula and weight. |

| IR Spectroscopy | Characteristic absorption bands for C=O, C-F, C-I, and aromatic C=C bonds. | Identifies key functional groups. |

This table is interactive. Users can sort and filter the data.

Theoretical and Computational Chemistry Studies

Computational chemistry offers profound insights into the electronic structure and reactivity of this compound, complementing experimental findings. ambeed.com Methods like Density Functional Theory (DFT) are particularly powerful for modeling molecules of this nature. These studies can elucidate reaction mechanisms and predict molecular properties that are difficult to measure experimentally. missouri.edu

Computational methods are employed to investigate the pathways of reactions in which this compound participates, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. chemsrc.com By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction mechanism.

For this compound, a key area of computational study is the nature of the carbon-iodine bond. The iodine atom possesses a region of lower electron density on its outer surface, along the axis of the C-I bond, known as a "sigma-hole" (σ-hole). acs.org This feature can lead to attractive, non-covalent interactions known as halogen bonding and influences the atom's behavior as a leaving group in substitution reactions. acs.org DFT calculations can model the electrostatic potential surface of the molecule, visualizing the σ-hole and quantifying its effect on reaction barriers. This allows researchers to understand why certain reactions are favored and to design new, more efficient synthetic routes.

Beyond mechanistic studies, computational chemistry can predict a variety of molecular properties and reactivity trends. Frontier Molecular Orbital (FMO) theory, based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be used to predict the sites most susceptible to electrophilic and nucleophilic attack. For this compound, these calculations help predict its reactivity in reactions like Suzuki-Miyaura coupling.

Various molecular descriptors can be calculated to predict the molecule's behavior. chemscene.com

| Computational Property | Predicted Value | Significance |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | Predicts drug transport properties. |

| LogP | 2.6329 | Measures lipophilicity. |

| Hydrogen Bond Acceptors | 1 | Indicates potential for hydrogen bonding. |

| Hydrogen Bond Donors | 0 | Indicates potential for hydrogen bonding. |

| Rotatable Bonds | 1 | Relates to conformational flexibility. |

This table is interactive. Users can sort and filter the data.

These predicted properties, derived from computational models, are valuable in fields like medicinal chemistry for the rational design of new molecules with desired characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5'-Fluoro-2'-iodoacetophenone, and how do reaction conditions influence yield?

- Methodology : Focus on halogenation and Friedel-Crafts acylation strategies. For example, iodine can be introduced via electrophilic substitution using iodine monochloride (ICl) in acetic acid, while fluorine is incorporated via directed ortho-metalation (DoM) with a fluorine-containing directing group. Monitor reaction progress using thin-layer chromatography (TLC) and optimize temperature (60–80°C) and solvent polarity (e.g., dichloromethane vs. DMF) to enhance yield .

Q. How can purity and structural integrity be validated for this compound?

- Methodology : Employ high-performance liquid chromatography (HPLC) with a C18 column (≥97% purity threshold) and confirm structural identity via / NMR. For instance, the fluorine substituent generates distinct NMR shifts (−110 to −120 ppm), while iodine contributes to heavy-atom effects in mass spectrometry (EI-MS, m/z 278.01) .

Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?

- Methodology : Use UV-Vis spectroscopy to study electronic transitions influenced by the electron-withdrawing fluorine and iodine groups. Compare experimental λmax values with computational predictions (TD-DFT) to validate resonance effects. IR spectroscopy can confirm carbonyl stretching frequencies (~1680–1700 cm<sup>−1</sup>), which may shift due to substituent electronegativity .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine and iodine impact reactivity in cross-coupling reactions?

- Methodology : Design Suzuki-Miyaura coupling experiments using this compound as the aryl halide partner. Compare reaction rates and yields with non-fluorinated analogs to isolate electronic effects (e.g., fluorine’s −I effect). Use Hammett plots to correlate substituent constants (σm for F = +0.34, σp for I = +0.18) with kinetic data .

Q. What computational approaches best model the crystal structure and intermolecular interactions of this compound?

- Methodology : Perform X-ray crystallography to determine the crystal lattice (space group, unit cell parameters) and identify halogen-bonding interactions (C–I⋯O or C–F⋯H). Validate using density functional theory (DFT) calculations (B3LYP/6-311G**) to compare experimental and theoretical bond lengths/angles. Analyze Hirshfeld surfaces to quantify intermolecular contact contributions .

Q. How can contradictory data on regioselectivity in fluorinated iodoacetophenones be resolved?

- Methodology : Replicate reported syntheses under controlled conditions (e.g., anhydrous vs. protic solvents) and use kinetic isotope effects (KIE) to probe mechanistic pathways. Compare -labeled substrates to distinguish between electrophilic vs. radical-based iodination mechanisms. Cross-reference findings with crystallographic data to identify steric biases .

Methodological Notes

- Data Validation : Cross-check purity claims (>97% HPLC) with independent assays (e.g., elemental analysis) to address discrepancies in vendor specifications .

- Controlled Storage : Store at 0–6°C in amber vials to prevent photodegradation of the iodine substituent, as evidenced by stability studies on analogous halogenated acetophenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.